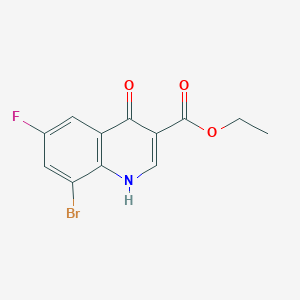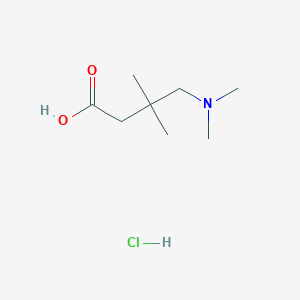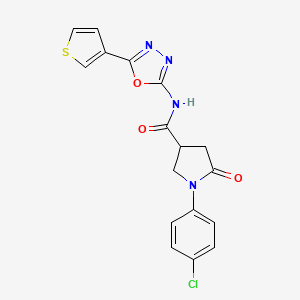
Ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrFNO3 . It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in drug research and development . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . While more than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .Molecular Structure Analysis
The structure of quinoline derivatives displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research indicates that derivatives of quinoline carboxylates, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, possess significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This showcases the potential of ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate derivatives in developing new antibacterial agents (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980).
Divergent Synthesis for Fluoroquinolones
Ethyl 7-bromo-1-cyclopropyl-6,8-difluoro-4-quinolone-3-carboxylate, a compound closely related to ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate, has been identified as a key intermediate in the divergent synthesis of C7-substituted fluoroquinolones. These compounds are potent topoisomerase II inhibitors, indicating the role of such derivatives in the development of promising clinical applications (Xin Zhang, Feng Mu, B. Robinson, Pengfei Wang, 2010).
Synthesis and Application in Organic Chemistry
The synthesis and application of related quinoline carboxylate derivatives, like ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, demonstrate the versatility of these compounds in organic synthesis. Such derivatives are useful in the synthesis of complex organic molecules, showing the broad applicability of ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate in organic and medicinal chemistry research (Yang Li, 2015).
Potential in Liquid Crystal Display Technology
The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for use as dyes in liquid crystal displays (LCDs) highlights the potential of quinoline derivatives in materials science. These new dyes have demonstrated a very good orientation parameter in nematic liquid crystal, indicating their high potential for application in LCD technology (V. Bojinov, I. Grabchev, 2003).
Novel Synthesis Routes
Studies on the synthesis of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones reveal novel routes for creating derivatives of quinoline carboxylates. These novel compounds have been synthesized and tested against various Gram-positive and Gram-negative bacterial strains, further emphasizing the importance of such derivatives in antibacterial research (A. R. Kumar et al., 2014).
Zukünftige Richtungen
The future directions for the research and development of quinoline derivatives could involve further exploration of their synthetic methodologies, as well as their utility in the synthesis of fused ring systems . Additionally, the investigation of novel methods of synthesis has attracted the attention of the chemical community .
Eigenschaften
IUPAC Name |
ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYLHGNNVQTHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2828241.png)
![6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)
![Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828243.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828245.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B2828247.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B2828250.png)


![N-(2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2828258.png)
![2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2828259.png)
